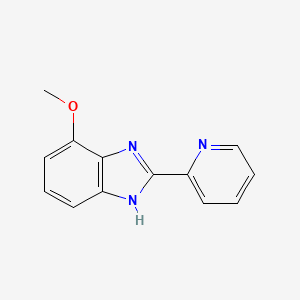![molecular formula C11H9N3O4S B6614298 3-[(pyrazin-2-yl)sulfamoyl]benzoic acid CAS No. 1156726-40-7](/img/structure/B6614298.png)
3-[(pyrazin-2-yl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Pyrazin-2-yl)sulfamoyl]benzoic acid, or PSAB, is an organic compound with a wide range of applications in science and industry. It is a colorless solid with a melting point of 81-83 °C and a boiling point of 143-145 °C. PSAB has been used in a variety of scientific fields, including medicine, pharmaceuticals, biochemistry, and analytical chemistry. It is a versatile compound that can be used in a variety of laboratory experiments, and has a number of advantages and limitations that should be considered when conducting research.
作用機序
The mechanism of action of PSAB is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides. Specifically, PSAB is thought to inhibit the activity of thymidylate synthase, which is an enzyme involved in the biosynthesis of thymidine. Inhibition of this enzyme leads to a decrease in the production of thymidine, which is a key component of DNA and RNA.
Biochemical and Physiological Effects
PSAB has a number of biochemical and physiological effects. It is thought to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and anti-convulsant properties. It is also thought to have antioxidant and neuroprotective effects, and to be involved in the regulation of cell proliferation and differentiation.
実験室実験の利点と制限
PSAB has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. Additionally, it is a versatile compound that can be used in a wide variety of experiments. However, there are also some drawbacks to using PSAB in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in aqueous solutions.
将来の方向性
There are a number of potential future directions for research involving PSAB. One potential direction is to further investigate its potential as an antimicrobial agent, as well as its potential anti-inflammatory and antioxidant properties. Additionally, further research could be conducted to explore its potential as an inhibitor of thymidylate synthase and its role in the regulation of cell proliferation and differentiation. Additionally, further research could be conducted to explore its potential applications in the pharmaceutical and biotechnological industries. Finally, further research could be conducted to improve the synthesis of PSAB and to develop new methods for its production.
合成法
PSAB can be synthesized using a variety of methods, including the reaction of pyrazine-2-sulfonyl chloride with benzene. This reaction produces PSAB as a white solid product. The reaction is typically conducted in a solvent such as acetonitrile, and the product can be purified by recrystallization. Other methods for synthesizing PSAB include the reaction of pyrazine-2-sulfonyl chloride with benzene sulfonate, and the reaction of pyrazine-2-sulfonyl chloride with benzoic anhydride.
科学的研究の応用
PSAB has a wide range of applications in scientific research, including medicine, pharmaceuticals, biochemistry, and analytical chemistry. In medicine, PSAB can be used to synthesize a variety of drugs, including antibiotics, antifungals, and antivirals. In pharmaceuticals, PSAB is used to synthesize a variety of drugs, including anti-inflammatory drugs and anticonvulsants. In biochemistry, PSAB is used to synthesize a variety of enzymes, including proteases and aminopeptidases. In analytical chemistry, PSAB is used to synthesize a variety of chromatographic and spectroscopic reagents, including fluorescent dyes and UV-visible probes.
特性
IUPAC Name |
3-(pyrazin-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-11(16)8-2-1-3-9(6-8)19(17,18)14-10-7-12-4-5-13-10/h1-7H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBJXYJUQGCSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)-](/img/structure/B6614232.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)






![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
